REACTION_CXSMILES
|
N1C=CC=CC=1.[CH3:7][S:8](Cl)(=[O:10])=[O:9].O.[Cl-].[Na+].[NH2:15][C:16]1[CH:17]=[C:18]([C:33]([O:35][CH3:36])=[O:34])[C:19]2[CH2:20][N:21]([CH:26]([CH2:30][CH2:31][CH3:32])[CH2:27][CH2:28][CH3:29])[C:22](=[O:25])[C:23]=2[CH:24]=1>ClCCl>[CH3:7][S:8]([NH:15][C:16]1[CH:17]=[C:18]([C:33]([O:35][CH3:36])=[O:34])[C:19]2[CH2:20][N:21]([CH:26]([CH2:30][CH2:31][CH3:32])[CH2:27][CH2:28][CH3:29])[C:22](=[O:25])[C:23]=2[CH:24]=1)(=[O:10])=[O:9] |f:3.4|
|
Name
|
|
Quantity
|
150 μL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
188 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
saturated solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CUSTOM
|
Details
|
to return to a temperature in the vicinity of 25° C.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
STIRRING
|
Details
|
stirring for 1 h at a temperature in the vicinity of 25° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator under reduced pressure (5 kPa)
|
Type
|
CUSTOM
|
Details
|
The residual yellow solid is triturated with 15 cm3 of hot diisopropyl ether
|
Type
|
WAIT
|
Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to return to a temperature in the vicinity of 25° C
|
Type
|
FILTRATION
|
Details
|
The residual solid is filtered
|
Type
|
WASH
|
Details
|
rinsed with 2×5 cm3 of diisopropyl ether
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC=1C=C(C=2CN(C(C2C1)=O)C(CCC)CCC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 574 mg | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |